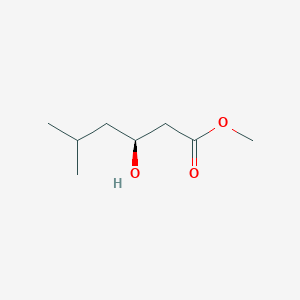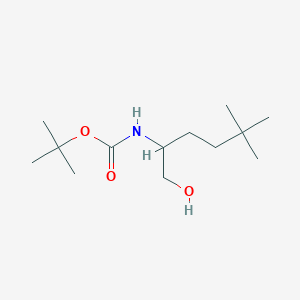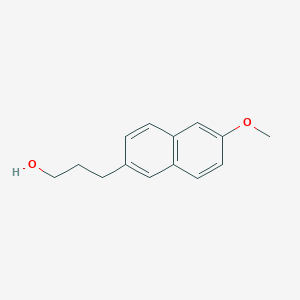
3-(6-Methoxynaphthalen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxynaphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound is part of the organic building blocks used in various research applications . It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
-
Step 1: Formation of Grignard Reagent
- React 6-methoxy-2-naphthaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Addition of Grignard Reagent
- Add the Grignard reagent to a solution of 3-bromopropanol in anhydrous ether.
- Reaction conditions: Anhydrous ether, low temperature (0-5°C).
-
Step 3: Reduction
- Reduce the resulting intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
- Reaction conditions: Anhydrous ether, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding alkane.
- Common reagents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
-
Substitution: : The methoxy group can be substituted with other functional groups.
- Common reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: 3-(6-Methoxynaphthalen-2-yl)propanal or 3-(6-Methoxynaphthalen-2-yl)propanoic acid.
Reduction: 3-(6-Methoxynaphthalen-2-yl)propane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(6-Methoxynaphthalen-2-yl)propan-1-ol is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, by blocking the β2-adrenergic receptor, this compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels .
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methoxynaphthalen-2-yl)propanal: An oxidized form of 3-(6-Methoxynaphthalen-2-yl)propan-1-ol.
3-(6-Methoxynaphthalen-2-yl)propanoic acid: Another oxidized derivative.
3-(6-Methoxynaphthalen-2-yl)propane: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group attached to the naphthalene ring and the propanol chain.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
3-(6-methoxynaphthalen-2-yl)propan-1-ol |
InChI |
InChI=1S/C14H16O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h4-7,9-10,15H,2-3,8H2,1H3 |
Clave InChI |
XJCGHSRRUIJTPM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
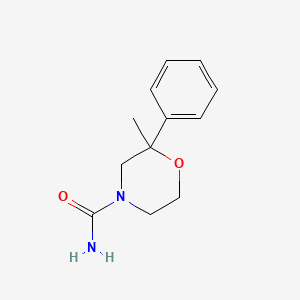
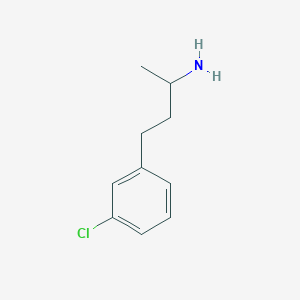

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
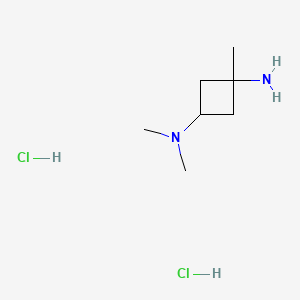
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)
![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)


![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)
